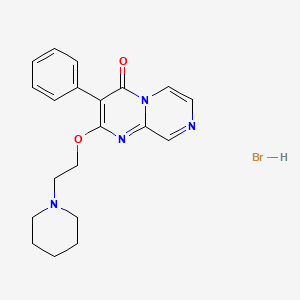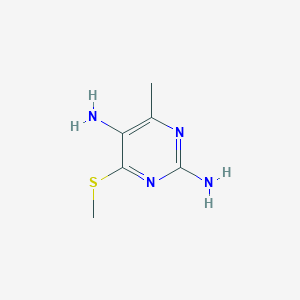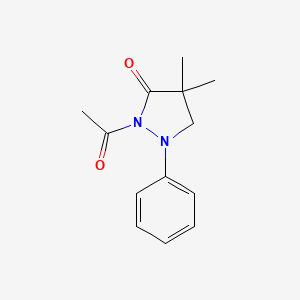
Acetamide, 2,2-dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)acetamide is a chemical compound with the molecular formula C6H5Cl2N3O3 and a molecular weight of 238.0282 g/mol. It is also known by other names such as 5-Dichloroacetamidouracil and 5-beta,beta-Dichloroacetamidouracil. This compound is characterized by the presence of two chlorine atoms and a pyrimidine ring, making it a significant molecule in various chemical and biological applications.
Métodos De Preparación
The synthesis of 2,2-Dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)acetamide involves several steps. One common method starts with the reaction of uracil with dichloroacetyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2,2-Dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form uracil derivatives.
Common reagents used in these reactions include bases like triethylamine, acids like hydrochloric acid, and solvents such as dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2-Dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with DNA and RNA.
Comparación Con Compuestos Similares
Similar compounds to 2,2-Dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)acetamide include:
5-Fluorouracil: A well-known chemotherapeutic agent with a similar pyrimidine structure.
2,4-Dichloro-5-fluoropyrimidine:
5-Chlorouracil: Shares structural similarities and is used in various chemical and biological studies.
The uniqueness of 2,2-Dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)acetamide lies in its specific substitution pattern and the presence of two chlorine atoms, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
31385-10-1 |
|---|---|
Fórmula molecular |
C6H5Cl2N3O3 |
Peso molecular |
238.03 g/mol |
Nombre IUPAC |
2,2-dichloro-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C6H5Cl2N3O3/c7-3(8)5(13)10-2-1-9-6(14)11-4(2)12/h1,3H,(H,10,13)(H2,9,11,12,14) |
Clave InChI |
MQLBSYBWVCZQDB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)NC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline](/img/structure/B12922574.png)
![3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline](/img/structure/B12922575.png)

![(R)-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B12922599.png)
![5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine](/img/structure/B12922603.png)
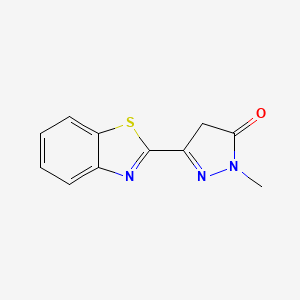
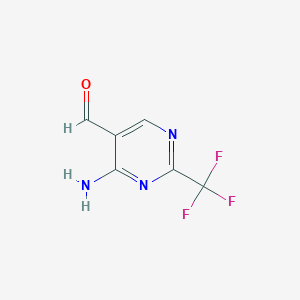
![(2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide](/img/structure/B12922619.png)

![4-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12922627.png)

